2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide
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Overview
Description
2-Phenyl-2H-benzo[d][1,2,3]triazole1-oxide is a heterocyclic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide typically involves the reaction of 2-nitroazobenzene with appropriate reagents under controlled conditions. One common method is the electroreductive synthesis, where constant current is applied between two electrodes in an undivided cell . This method allows for selective conversion to the desired compound by controlling the amount of charge applied.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same electroreductive synthesis method. The process involves using leaded bronze cathodes and a simple electrochemical setup, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-benzo[d][1,2,3]triazole1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other useful intermediates.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenated aromatics for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various N-oxide derivatives, while substitution reactions can produce a range of functionalized benzotriazoles .
Scientific Research Applications
2-Phenyl-2H-benzo[d][1,2,3]triazole1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which 2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide exerts its effects involves its ability to participate in electron transfer reactions. The compound’s structure allows it to act as an electron donor or acceptor, facilitating various chemical processes. Its molecular targets and pathways include interactions with enzymes and receptors, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2H-1,2,3-triazole
- 2-(p-Tolyl)-2H-benzo[d][1,2,3]triazol-5-amine
- 5-Bromo-2-phenyl-2H-benzo[d][1,2,3]triazole
Uniqueness
What sets 2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide apart from similar compounds is its unique N-oxide functionality, which imparts distinct chemical properties. This functionality enhances its reactivity and makes it suitable for specific applications in organic electronics and optoelectronics .
Properties
IUPAC Name |
1-oxido-2-phenylbenzotriazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-15-12-9-5-4-8-11(12)13-14(15)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIDGCPLSDBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC=CC3=[N+]2[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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